BenchChemオンラインストアへようこそ!

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one

PDE4 Inhibition Fluorine Regioisomerism CNS Drug Discovery

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one is a synthetic, small-molecule pyrrolidin-2-one derivative (C₁₁H₁₂FNO, MW 193.22 g/mol) featuring a racemic quaternary carbon center at the 4-position bearing both a methyl group and an ortho-fluorophenyl substituent. This scaffold combines the privileged pyrrolidin-2-one core—a known pharmacophore in phosphodiesterase 4 (PDE4) inhibition and cognition enhancement—with a strategically positioned fluorine atom that modulates physicochemical properties, distinguishing it from non-fluorinated and regioisomeric analogs in CNS-focused medicinal chemistry programs.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 1487996-93-9
Cat. No. B1467128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one
CAS1487996-93-9
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2=CC=CC=C2F
InChIInChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyKDEVAJJTGRGFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one (CAS 1487996-93-9): A Specialized Fluorinated Pyrrolidinone Scaffold for CNS & PDE4-Targeted Discovery


4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one is a synthetic, small-molecule pyrrolidin-2-one derivative (C₁₁H₁₂FNO, MW 193.22 g/mol) featuring a racemic quaternary carbon center at the 4-position bearing both a methyl group and an ortho-fluorophenyl substituent . This scaffold combines the privileged pyrrolidin-2-one core—a known pharmacophore in phosphodiesterase 4 (PDE4) inhibition and cognition enhancement—with a strategically positioned fluorine atom that modulates physicochemical properties, distinguishing it from non-fluorinated and regioisomeric analogs in CNS-focused medicinal chemistry programs [1].

Why Generic Substitution Fails for 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one: The Ortho-Fluorine and Quaternary Carbon Distinction


Within the 4-phenylpyrrolidin-2-one series, seemingly minor structural variations—fluorine ring position (ortho vs. meta vs. para), presence or absence of the quaternary 4-methyl group, and stereochemistry—profoundly alter target engagement, metabolic stability, and ADME properties [1]. The ortho-fluorine in 4-(2-fluorophenyl)-4-methylpyrrolidin-2-one introduces a unique steric and electronic environment at the 4-position quaternary center, which is absent in the 3-fluoro (meta) and 4-fluoro (para) regioisomers (CAS 1479611-24-9 and 1480879-89-7, respectively) . This substitution pattern directly impacts pyrrolidinone ring conformation and, consequently, receptor binding kinetics (e.g., PDE4 isoform selectivity) in ways that generic or regioisomeric substitutions cannot recapitulate [1].

Quantitative Differentiation Evidence: 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one vs. Closest Analogs


Fluorine Regioisomerism: Ortho-Substitution as a Determinant of PDE4 Inhibitory Activity

The ortho-fluorine substitution on the phenyl ring of 4-(2-fluorophenyl)-4-methylpyrrolidin-2-one is a critical determinant of PDE4 inhibitory potency. In a patent describing 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitors, the ortho-fluoro derivative demonstrated quantifiably superior PDE4 inhibition compared to the unsubstituted phenyl analog [1]. While exact IC₅₀ values for the target compound are not publicly disclosed as a single-agent dataset, the class-level patent data demonstrate that ortho-fluorination on the 4-phenylpyrrolidin-2-one scaffold yields a >5-fold improvement in PDE4 inhibition versus the non-fluorinated parent structure, a gain not consistently observed with meta- or para-fluoro isomers in the same assay system [1].

PDE4 Inhibition Fluorine Regioisomerism CNS Drug Discovery

Supplier-Grade Purity: 98% Specification Enables Reproducible In Vitro Pharmacology

The target compound is commercially available at a verified purity of 98% (LeYan Product No. 2263375) , which is superior to the 95% purity commonly listed by generalist suppliers for non-fluorinated 4-methyl-4-phenylpyrrolidin-2-one (CAS 74499-07-3) and the 96% purity specified for the same non-fluorinated analog from a major European supplier . This 2–3% purity differential translates to a reduction in unidentified impurities that could confound dose-response measurements or introduce off-target activities in sensitive biochemical assays.

Chemical Purity Reproducibility Procurement Specification

Quaternary 4-Methyl Group: Metabolic Shielding vs. 4-Unsubstituted Pyrrolidin-2-one Analogs

The quaternary 4-methyl substituent in the target compound eliminates a potential site for oxidative metabolism at the pyrrolidinone C4 position, a feature absent in 4-(2-fluorophenyl)pyrrolidin-2-one (CAS 654633-85-9), which lacks the 4-methyl group entirely . In the broader class, 4,4-disubstituted pyrrolidin-2-ones consistently exhibit prolonged microsomal half-lives compared to their 4-monosubstituted counterparts, attributable to steric shielding of the C–H bonds adjacent to the lactam carbonyl from CYP450-mediated oxidation [1]. While direct paired microsomal stability data for the target compound versus its des-methyl analog are not publicly available, the structural logic and class precedent support a meaningful metabolic stability advantage.

Metabolic Stability Quaternary Carbon CYP450 Resistance

Chiral Resolution Potential: Racemic 4-Quaternary Center as a Versatile Starting Point for Stereochemical SAR

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one is supplied as a racemic mixture at the C4 quaternary stereocenter . This property enables researchers to conduct enantioselective structure-activity relationship (SAR) studies via chiral chromatographic resolution—a capability that has been demonstrated for 4C-substituted pyrrolidin-2-one derivatives using amylose-based chiral stationary phases [1]. In contrast, the non-fluorinated 4-methyl-4-phenylpyrrolidin-2-one (CAS 74499-07-3) is often supplied without explicit chiral characterization, complicating enantiopure isolation. The availability of defined chiral separation protocols for the fluorinated pyrrolidin-2-one scaffold provides a direct workflow for generating enantiomerically enriched samples for differential pharmacology studies.

Chiral Separation Enantioselective SAR Analytical Chemistry

Optimal Application Scenarios for Procuring 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one


PDE4 Inhibitor Lead Optimization with Regioisomeric Selectivity Requirements

In PDE4 inhibitor programs where ortho-fluorine substitution confers a >5-fold potency advantage over non-fluorinated analogs [1], this compound serves as the definitive starting scaffold. It eliminates the synthesis burden of introducing the ortho-fluorine post-scaffold assembly, allowing medicinal chemistry teams to focus derivatization efforts on other vector positions while maintaining the potency-enhancing fluorine at the 2-position of the phenyl ring.

Enantioselective CNS Pharmacology Studies Requiring Defined Chiral Resolution

For laboratories investigating stereochemistry-dependent CNS target engagement, the racemic nature of the target compound, combined with established chiral separation protocols on amylose-based CSPs [2], enables straightforward access to both enantiomers for differential pharmacological profiling without requiring asymmetric synthesis development.

CNS Lead Series with Stringent Metabolic Stability Gateways

In CNS drug discovery programs where in vitro microsomal stability (e.g., HLM t₁/₂ > 60 min) is a progression criterion, the quaternary 4-methyl group provides inherent metabolic shielding [3]. Procuring this scaffold pre-equipped with the quaternary center eliminates the medicinal chemistry cycle time required to install and optimize this feature on a simpler pyrrolidin-2-one core.

High-Throughput Screening Follow-Up Requiring High-Purity Building Blocks

For hit-to-lead programs transitioning from primary screening to quantitative IC₅₀ determination, the 98% purity specification ensures that concentration-response curves reflect genuine pharmacology rather than impurity artifacts. This purity level is particularly critical in sensitive biochemical assays (e.g., fluorescence polarization, TR-FRET) where impurities at ≥5% can generate false-positive or false-negative signals.

Quote Request

Request a Quote for 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.